molecular formula C11H11NO4 B1460815 4-Cyclopropylmethoxy-3-nitrobenzaldehyde CAS No. 1092296-31-5

4-Cyclopropylmethoxy-3-nitrobenzaldehyde

Cat. No. B1460815
CAS RN: 1092296-31-5
M. Wt: 221.21 g/mol
InChI Key: OGJRCCGGHSWZSS-UHFFFAOYSA-N
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Description

4-Cyclopropylmethoxy-3-nitrobenzaldehyde , also known as 4-methoxy-3-nitrobenzaldehyde , is a chemical compound with the molecular formula C8H7NO4 . It is a yellow crystalline solid with a melting point range of 97°C to 100°C . The compound is sometimes referred to as 3-nitro-4-anisaldehyde or 3-nitro-p-anisaldehyde .


Physical And Chemical Properties Analysis

  • Melting Point : 97°C to 100°C .

Scientific Research Applications

Synthesis of Quinoline Derivatives

One significant application of 4-Cyclopropylmethoxy-3-nitrobenzaldehyde is in the synthesis of quinoline derivatives. A study by Venkatesan et al. (2010) describes a straightforward method for synthesizing 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters. This process uses various substituted o-nitrobenzaldehydes, potentially including 4-Cyclopropylmethoxy-3-nitrobenzaldehyde, and demonstrates the chemical's utility in creating complex organic compounds (Venkatesan, H., Hocutt, F., Jones, T. K., & Rabinowitz, M., 2010).

Asymmetric Aldol Reactions

Another application is in asymmetric aldol reactions. Yadav and Singh (2015) describe a process where 4-nitrobenzaldehyde, a compound structurally similar to 4-Cyclopropylmethoxy-3-nitrobenzaldehyde, is used in asymmetric aldol reactions to produce compounds with high yield and enantioselectivity. This highlights the potential of 4-Cyclopropylmethoxy-3-nitrobenzaldehyde in stereoselective synthesis (Yadav, G., & Singh, S., 2015).

Cyclopropane and Aziridine Synthesis

Liu, Wei, and Shi (2010) explored the use of nitrobenzaldehydes, similar to 4-Cyclopropylmethoxy-3-nitrobenzaldehyde, in reactions leading to cyclopropane and aziridine derivatives. The study suggests the importance of the electron-withdrawing nitro group, a feature present in 4-Cyclopropylmethoxy-3-nitrobenzaldehyde, in facilitating these transformations (Liu, X.‐G., Wei, Y., & Shi, M., 2010).

Analytical Applications in Pharmaceuticals

Luo et al. (2018) report a method for determining residual 4-nitrobenzaldehyde in pharmaceutical formulations, indicating a potential application of 4-Cyclopropylmethoxy-3-nitrobenzaldehyde in analytical chemistry, particularly in quality control of drug substances (Luo, L., Gu, C., Li, M., Zheng, X., & Zheng, F., 2018).

Generation of Azomethine Ylides

A study by Taha et al. (2020) discusses the use of nitrobenzaldehydes in generating azomethine ylides and retro-1,3-dipolar cycloadditions, providing insights into the potential of 4-Cyclopropylmethoxy-3-nitrobenzaldehyde in such synthetic processes (Taha, A. G., Elboray, E. E., Kobayashi, Y., Furuta, T., Abbas-Temirek, H. H., & Aly, M. F., 2020).

properties

IUPAC Name

4-(cyclopropylmethoxy)-3-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c13-6-9-3-4-11(10(5-9)12(14)15)16-7-8-1-2-8/h3-6,8H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGJRCCGGHSWZSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=C(C=C2)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyclopropylmethoxy-3-nitrobenzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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